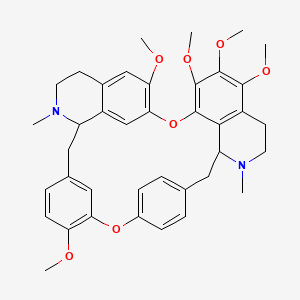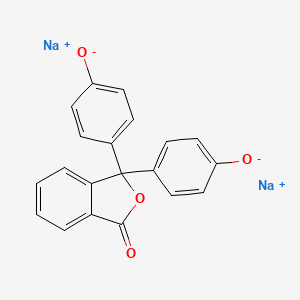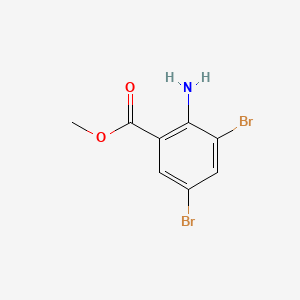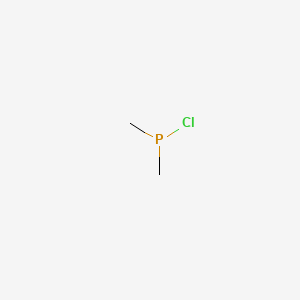
1,2-双(3,4-二甲基苯基)乙烷
描述
1,2-Bis(3,4-dimethylphenyl)ethane is an organic compound with the molecular formula C18H22 It is a derivative of ethane where two hydrogen atoms are replaced by 3,4-dimethylphenyl groups
科学研究应用
1,2-Bis(3,4-dimethylphenyl)ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
This compound is primarily used in organic chemistry as a reagent
Mode of Action
It is known that this compound can be synthesized effectively by friedel-crafts alkylation of o-xylene with 1,2-dichloroethane (dce) in the presence of lewis acid catalysts . This suggests that it may interact with its targets through similar chemical reactions, potentially acting as a Lewis acid to facilitate various organic reactions.
Pharmacokinetics
Its physical properties such as its boiling point of 125-135 °c and its molecular weight of 238.36728 may influence its pharmacokinetic behavior.
Result of Action
As a reagent in organic chemistry, it is primarily used to facilitate chemical reactions rather than to exert a biological effect .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3,4-dimethylphenyl)ethane can be synthesized through the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts such as aluminum chloride, zirconium tetrachloride, or aluminum bromide . The reaction typically occurs under an inert atmosphere of dry nitrogen and is vigorously stirred at elevated temperatures (around 50-80°C) to ensure complete reaction .
Industrial Production Methods
Industrial production of 1,2-Bis(3,4-dimethylphenyl)ethane follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity. The crude product is usually purified by recrystallization from ethanol or other suitable solvents .
化学反应分析
Types of Reactions
1,2-Bis(3,4-dimethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.
相似化合物的比较
Similar Compounds
- 1,2-Bis(2,3-dimethylphenyl)ethane
- 1,2-Bis(2,4-dimethylphenyl)ethane
- 1,2-Bis(2,4,6-trimethylphenyl)ethane
Uniqueness
1,2-Bis(3,4-dimethylphenyl)ethane is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This structural arrangement can lead to different steric and electronic effects compared to its isomers .
属性
IUPAC Name |
4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBWASVAUDDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074619 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34101-86-5 | |
| Record name | 1,2-Bis(3,4-dimethylphenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34101-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034101865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the optimal reaction temperature for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane using ionic liquids?
A: Research indicates that a reaction temperature of 70°C is optimal for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane when using ionic liquids formed from anhydrous AlCl3 and low-carbon-chain quaternary ammonium salts []. This temperature, combined with a o-xylene to 1,2-dichloroethane molar ratio of 9:1 and a reaction time of 7 hours, led to a 56.7% yield of 1,2-Bis(3,4-dimethylphenyl)ethane [].
Q2: Beyond ionic liquids, what other Lewis acid catalysts have been explored for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane?
A: In addition to ionic liquids, researchers have investigated other Lewis acid catalysts for synthesizing 1,2-Bis(3,4-dimethylphenyl)ethane via the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane. These include zirconium tetrachloride (ZrCl4) and aluminum bromide (AlBr3) []. Further research explored modifying AlCl3 with additives like 2,6-lutidine, 2,6-lutidine-HCl, and tetrabutylammonium bromide ((n-Bu)4NBr) to improve the selectivity towards 1,2-Bis(3,4-dimethylphenyl)ethane formation during the alkylation reaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)












